N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 477330-53-3
Cat. No.: VC16150743
Molecular Formula: C23H17Cl2FN4OS
Molecular Weight: 487.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-53-3 |
|---|---|
| Molecular Formula | C23H17Cl2FN4OS |
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H17Cl2FN4OS/c1-14-2-9-18(10-3-14)30-22(15-4-6-16(24)7-5-15)28-29-23(30)32-13-21(31)27-17-8-11-20(26)19(25)12-17/h2-12H,13H2,1H3,(H,27,31) |
| Standard InChI Key | YKKMHKMNXHLMCB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
N-(3-Chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl acetamide group and at the 4- and 5-positions with aromatic systems (Fig. 1). The 4-methylphenyl group at position 4 and the 4-chlorophenyl group at position 5 contribute to its hydrophobic character, while the N-(3-chloro-4-fluorophenyl) acetamide moiety enhances electronic diversity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 477330-53-3 |
| Molecular Formula | C₂₃H₁₇Cl₂FN₄OS |
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | See title |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step strategy beginning with heterocyclization to form the triazole core, followed by sequential functionalization:
-
Triazole Ring Formation: Condensation of thiosemicarbazides under alkaline conditions generates the 4H-1,2,4-triazole-3-thiol intermediate.
-
S-Alkylation: Reaction of the thiol intermediate with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide introduces the sulfanyl acetamide group.
-
Aromatic Substitution: Electrophilic aromatic substitution or Ullmann-type couplings install the 4-methylphenyl and 4-chlorophenyl groups.
Critical Reaction Conditions:
-
Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for S-alkylation.
-
Catalysts: Palladium on carbon for cross-coupling steps.
-
Purification: Chromatography or recrystallization from ethanol/water mixtures.
Yield optimization remains challenging due to steric hindrance from bulky aryl groups, with reported yields ranging from 45–60%.
Pharmacological Profile and Anticancer Activity
In Vitro Cytotoxicity
Preliminary screenings demonstrate dose-dependent cytotoxicity against:
-
HepG2 (Liver Cancer): IC₅₀ ≈ 12.3 μM.
-
MCF-7 (Breast Cancer): IC₅₀ ≈ 15.8 μM.
-
A549 (Lung Cancer): IC₅₀ ≈ 18.1 μM.
Activity correlates with the compound’s ability to penetrate lipid bilayers, facilitated by its logP value of 3.2. Comparatively, it outperforms pyrazole analogs (e.g., EVT-15235359, IC₅₀ >25 μM), underscoring the triazole ring’s pharmacological superiority.
Apoptosis Induction
Mechanistic studies reveal:
-
Mitochondrial Pathway Activation: 2.5-fold increase in caspase-9 activity at 20 μM.
-
Cell Cycle Arrest: G2/M phase arrest in 65% of HepG2 cells after 48-hour exposure.
-
Bax/Bcl-2 Ratio Shift: Upregulation of pro-apoptotic Bax by 3.1-fold versus Bcl-2.
These effects align with structural analogs bearing electron-withdrawing substituents, which enhance interactions with apoptotic regulators.
Mechanism of Action and Molecular Interactions
Target Engagement
While specific targets remain unconfirmed, homology modeling suggests affinity for:
-
Tubulin: Binding to the colchicine site (ΔG = -9.8 kcal/mol).
-
Topoisomerase II: Inhibition comparable to etoposide at 10 μM.
The triazole ring’s nitrogen atoms likely coordinate with catalytic residues, while chloro substituents stabilize hydrophobic pockets.
Structure-Activity Relationships (SAR)
-
Triazole vs. Pyrazole: Replacement with pyrazole (as in EVT-4917726) reduces cytotoxicity by 40%, highlighting the triazole’s critical role.
-
Halogen Effects: Fluorine at the 4-position improves metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h for non-fluorinated analogs).
Physicochemical Properties and Stability
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| Solubility | DMSO: 45 mg/mL; Water: <0.1 mg/mL |
| LogP (Octanol-Water) | 3.2 |
| Stability | Stable at 4°C for 6 months |
The compound’s poor aqueous solubility necessitates formulation strategies, such as liposomal encapsulation or prodrug derivatization.
Comparative Analysis with Related Compounds
Table 3: Comparison with Structural Analogs
| Compound | Key Features | IC₅₀ (μM) |
|---|---|---|
| EVT-15235359 | Pyrazole core | 28.4 (MCF-7) |
| EVT-4917726 | Anti-inflammatory focus | N/A |
| VC16150743 | Triazole with dual chloro | 12.3 (HepG2) |
The superior potency of VC16150743 underscores the pharmacological advantage of triazole-based architectures over pyrazole systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume